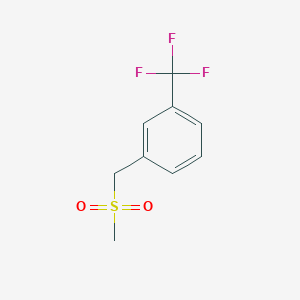

3-Trifluoromethylbenzylmethylsulfone

Description

Contextualization within Fluorinated Organic Compounds Research

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. mdpi.comnih.gov The trifluoromethyl (CF₃) group, in particular, is one of the most significant fluorine-containing moieties in modern chemistry. mdpi.combohrium.com Its strong electron-withdrawing nature and high lipophilicity make it a valuable functional group in the design of new materials and pharmaceuticals. mdpi.commdpi.com

Research into fluorinated organic compounds is a burgeoning field, driven by the unique attributes that fluorine imparts. The C-F bond is exceptionally strong, which can enhance the metabolic stability of a molecule by blocking sites susceptible to oxidative metabolism. mdpi.com This increased stability can lead to a longer biological half-life for drug candidates. mdpi.com Furthermore, the trifluoromethyl group can significantly influence the acidity or basicity of nearby functional groups and modulate the conformational preferences of a molecule. bohrium.com The incorporation of the CF₃ group in 3-Trifluoromethylbenzylmethylsulfone places it firmly within the ongoing research efforts to leverage these properties for the development of advanced chemical entities.

Significance of Sulfone and Trifluoromethyl Moieties in Contemporary Chemistry

The sulfone group (R-S(=O)₂-R') is a versatile functional group with a rich history in organic synthesis and medicinal chemistry. iomcworld.comresearchgate.net It is a strong hydrogen bond acceptor and possesses a powerful electron-withdrawing capacity. namiki-s.co.jp These characteristics can enhance the solubility and biological activity of a molecule. iomcworld.com In organic synthesis, sulfones are stable and can be used as activating groups or as precursors to other functionalities. researchgate.net

The trifluoromethyl group is a cornerstone in modern drug design, often used to enhance the efficacy of bioactive compounds. bohrium.comhovione.com Its incorporation can lead to improved metabolic stability, increased lipophilicity, and better membrane permeability, all of which are critical factors for the development of effective drugs. mdpi.commdpi.com The combination of the sulfone and trifluoromethyl groups in a single molecule, as seen in this compound, creates a scaffold with a unique electronic profile and potential for diverse chemical interactions. This synergy makes such compounds intriguing targets for synthetic chemists and drug discovery programs. mdpi.comiomcworld.com

Overview of Academic Research Trajectories for Arylmethylsulfones

Arylmethylsulfones, the class of compounds to which this compound belongs, have been the subject of various research endeavors. A notable trajectory in the academic research of these compounds is their exploration as potential therapeutic agents. For instance, certain arylmethylsulfone derivatives have been investigated for their anti-inflammatory properties. nih.govualberta.camdpi.comresearchgate.net Studies have shown that some of these compounds can exhibit significant analgesic and anti-inflammatory activity, with some derivatives showing a reduced risk of gastric lesions compared to established non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

The synthetic utility of arylmethylsulfones is another significant area of research. They serve as important intermediates in a variety of organic transformations. While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the broader class of trifluoromethyl-substituted sulfones has been utilized in synthetic methodologies. For example, related compounds have been used in the synthesis of complex molecules and as building blocks for creating libraries of potential drug candidates. researchgate.net A patent for the synthesis of methylsulphonyl benzene (B151609) compounds suggests a potential, though not explicitly detailed, pathway for producing such structures. google.com The general reactivity and stability of the arylmethylsulfone scaffold, combined with the unique properties of the trifluoromethyl group, suggest that this compound holds potential for further exploration in both synthetic and medicinal chemistry research.

Structure

3D Structure

Properties

IUPAC Name |

1-(methylsulfonylmethyl)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2S/c1-15(13,14)6-7-3-2-4-8(5-7)9(10,11)12/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGHVVYVFJQASI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375763 | |

| Record name | 1-(methylsulfonylmethyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25195-49-7 | |

| Record name | 1-[(Methylsulfonyl)methyl]-3-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25195-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(methylsulfonylmethyl)-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Trifluoromethylbenzylmethylsulfone and Analogues

Precursor Synthesis and Functionalization Strategies

The assembly of the core structure of 3-Trifluoromethylbenzylmethylsulfone typically involves a two-stage process: the synthesis of a suitable benzyl (B1604629) precursor followed by the introduction of the methylsulfonyl group.

Formation of Benzyl Sulfide (B99878) Intermediates

The creation of the benzyl sulfide linkage is a critical step, serving as a common pathway to the target sulfone via subsequent oxidation. Several methods have been developed for this carbon-sulfur bond formation.

A prevalent method involves the nucleophilic substitution reaction between a trifluoromethyl-substituted benzyl halide, such as 3-(trifluoromethyl)benzyl chloride, and a methylthiolate source. thieme-connect.comulsan.ac.kr Alternatively, benzyl sulfides can be synthesized through the reaction of phosphinic acid thioesters with benzyl Grignard reagents, a method that proceeds via an unexpected S-benzylation at the sulfur atom. nju.edu.cn This approach is notable for its wide substrate scope. organic-chemistry.org

Modern cross-coupling strategies have also been employed. This includes copper-catalyzed, ligand-free C-S coupling of aryl thiols with enantioenriched tertiary benzylic amines and photoredox-catalyzed reactions between aryl thiols and acetophenone (B1666503) hydrazines.

A two-step sequence starting from a thiophenol derivative, involving alkylation followed by an oxidation step, is another effective route to obtain the sulfide intermediate, which is then oxidized to the corresponding sulfone.

Sulfonylation Reactions for Methylsulfone Introduction

Once the benzyl moiety is established, the methylsulfone group can be introduced through two primary strategies: the oxidation of a pre-formed benzyl methyl sulfide or the direct sulfonylation of a benzyl precursor.

The oxidation of benzyl methyl sulfides to benzyl methyl sulfones is a direct and widely used method. rsc.org This transformation is typically achieved using a variety of oxidizing agents.

Direct sulfonylation methods offer an alternative that bypasses the sulfide intermediate. A notable approach is the palladium-catalyzed methylsulfonylation of alkyl halides using dimethyl sulfite (B76179) as the methylsulfonyl source. acs.org Another strategy involves the reaction of sodium methyl sulfinate with benzylic alcohols, often activated by reagents like boron trifluoride etherate (BF₃·OEt₂). beilstein-journals.org Benzylic carbonates can also undergo nucleophilic substitution with sodium arenesulfinates in the presence of a palladium catalyst to yield benzylic sulfones. Furthermore, metal sulfinates, generated in situ from Grignard or organolithium reagents and a sulfur dioxide surrogate like DABSO, can be trapped with benzyl halides to form the desired sulfones.

| Method | Precursor | Reagents | Key Features |

|---|---|---|---|

| Sulfide Oxidation | Benzyl methyl sulfide | Various Oxidants (e.g., m-CPBA, H₂O₂) | Common, two-step process (sulfide formation then oxidation). |

| Palladium-Catalyzed Sulfonylation | Benzyl halide | Dimethyl sulfite, Pd catalyst | Direct introduction of the methylsulfonyl group. acs.org |

| Alcohol Sulfonylation | Benzyl alcohol | Sodium methyl sulfinate, BF₃·OEt₂ | Direct conversion of alcohols to sulfones. beilstein-journals.org |

| From Benzylic Carbonates | Benzyl carbonate | Sodium arenesulfinate, Pd catalyst | High-yield synthesis under specific catalytic conditions. |

Trifluoromethylation Approaches for Benzyl Derivatives

The introduction of the trifluoromethyl (CF₃) group onto the benzyl ring is fundamental to the synthesis of the target compound and its analogues. This can be achieved before or after the construction of the main benzylsulfone framework, using nucleophilic, electrophilic, or radical approaches.

Nucleophilic Trifluoromethylation Techniques

Nucleophilic trifluoromethylation involves the reaction of a benzyl electrophile with a source of the trifluoromethyl anion (CF₃⁻). A prominent method is the copper-catalyzed reaction of primary and secondary benzylic chlorides or bromides with trifluoromethyltrimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent. This catalytic approach allows for the direct formation of a C(sp³)–CF₃ bond at the benzylic position. While effective, these methods can be sensitive, and their success is often dependent on the electronic nature of the substituents on the aromatic ring, with electron-donating groups sometimes favoring the reaction.

| Method | Substrate | CF₃ Source | Catalyst/Reagents | Yield |

|---|---|---|---|---|

| Copper-Catalyzed Trifluoromethylation | p-Methoxybenzyl chloride | TMSCF₃ | CuTC (5 mol%), KF | 85% |

| Copper-Catalyzed Trifluoromethylation | Benzyl Chloride | TMSCF₃ | CuTC (5 mol%), KF | 65% |

Electrophilic Trifluoromethylation Protocols

Electrophilic trifluoromethylation utilizes a reagent that delivers an electrophilic trifluoromethyl group (CF₃⁺) to a nucleophilic substrate. A key development in this area is the copper-mediated trifluoromethylation of benzyl bromides using stable, electrophilic trifluoromethylating reagents. nju.edu.cn This method is chemoselective for the benzylic position and is compatible with a range of sensitive functional groups like esters and ketones, which might not be tolerated under conventional nucleophilic conditions. nju.edu.cnbeilstein-journals.org This approach provides a valuable tool for the late-stage introduction of the CF₃ group into complex molecules. beilstein-journals.org

Radical Trifluoromethylation Pathways

Radical pathways offer a powerful means for C-H functionalization, allowing for the direct conversion of a benzylic C-H bond to a C-CF₃ bond. These reactions often proceed via the generation of a benzyl radical, which is then trapped by a trifluoromethyl radical source. Photoredox catalysis has emerged as a mild and efficient way to generate these benzylic radicals from precursors like benzyl alcohols. organic-chemistry.org

Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) and sodium trifluoromethanesulfinate (CF₃SO₂Na) are common precursors for generating the trifluoromethyl radical (•CF₃). For instance, photoredox-catalyzed reactions involving CF₃SO₂Cl can initiate a trifluoromethylation/cyclization cascade in suitable substrates. Similarly, visible-light-mediated photoredox catalysis can achieve the defluorinative alkylation of α-trifluoromethyl alkenes using benzyl alcohols as radical precursors. organic-chemistry.org These methods avoid harsh reagents and provide access to trifluoromethylated compounds under mild conditions.

Convergent and Divergent Synthetic Pathways

The synthesis of this compound and its analogs can be approached through various strategic pathways. Convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps. researchgate.net In contrast, divergent synthesis begins with a central core molecule that is successively elaborated to create a library of related compounds. wikipedia.org For benzylic sulfones, these strategies often overlap with one-pot and sequential reaction methodologies.

A plausible conventional synthesis would involve the reaction of 3-(trifluoromethyl)benzyl bromide with sodium methanesulfinate. This nucleophilic substitution reaction represents a straightforward, convergent approach.

One-Pot and Multicomponent Reaction Strategies

One-pot syntheses and multicomponent reactions (MCRs) are highly valued for their efficiency, reducing the need for intermediate purification steps, saving time, and minimizing waste. researchgate.net Several MCRs have been developed for the synthesis of sulfones, which could be adapted for this compound.

One such strategy involves the reaction of an aryl diazonium salt, a sulfur dioxide source, and other components in a single reaction vessel. rsc.orgresearchgate.net A copper(I)-catalyzed four-component reaction of aryldiazonium tetrafluoroborates, 3-arylpropiolic acids, a sulfur dioxide surrogate (DABSO), and water has been shown to produce β-keto sulfones. researchgate.net A more direct analogy involves a three-component process using an aryl derivative, a sulfur dioxide source, and an alkylating agent. For instance, a catalyst-free multicomponent synthesis of sulfones has been described using triarylbismuthines, sodium metabisulfite (B1197395) (a source of SO₂), and an electrophile (like a benzyl halide) in a deep eutectic solvent. ua.esresearchgate.net

Another versatile one-pot approach involves the in situ generation of a sulfinate salt, which then reacts with an electrophile. Grignard or organolithium reagents can react with the SO₂-surrogate DABSO to form metal sulfinates, which are subsequently trapped with alkyl halides to yield sulfones. organic-chemistry.org

Table 1: Examples of Multicomponent Reactions for Sulfone Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |

| Aryldiazonium Tetrafluoroborate | 3-Arylpropiolic Acid | DABSO / H₂O | Copper(I) | β-Keto Sulfone | researchgate.net |

| Triarylbismuthine | Sodium Metabisulfite | Electrophile (e.g., Benzyl Bromide) | Deep Eutectic Solvent | Aryl Alkyl Sulfone | ua.es |

| Grignard Reagent | DABSO | Alkyl Halide | One-pot | Alkyl Sulfone | organic-chemistry.org |

Sequential Reaction Cascades in this compound Synthesis

Reaction cascades, or tandem reactions, are processes where multiple bond-forming events occur sequentially in a single operation without the addition of new reagents or catalysts after the initial step. nih.gov These elegant strategies can rapidly build molecular complexity from simple starting materials.

For the synthesis of sulfones, radical-based cascades have proven particularly effective. For example, radical-triggered three-component bicyclization cascades have been reported, initiated by an in situ generated arylsulfonyl radical from an aryldiazonium salt and a sulfur dioxide surrogate. nih.gov While this specific example leads to polycyclic sulfones, the underlying principle of generating a sulfonyl radical that participates in subsequent bond formations is broadly applicable.

A hypothetical cascade for this compound could begin with a reaction that forms the methylsulfonyl radical (CH₃SO₂•). This radical could then be trapped by a suitable 3-trifluoromethylbenzyl precursor. A more common approach involves the coupling of a benzyl radical with a sulfonyl radical. A silver-catalyzed reaction between toluene (B28343) derivatives and α-amino acid sulfonamides proceeds through the formation of a sulfonyl radical and a benzyl radical, which then couple to form the benzylic sulfone product. oup.com This demonstrates a sequential process involving radical generation and subsequent coupling.

Purification and Characterization Methodologies in Academic Synthesis

Following synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. Subsequently, its structure and purity must be confirmed through rigorous analysis.

Recrystallization and Chromatographic Techniques for Purity Enhancement

Recrystallization is a fundamental purification technique for crystalline solids. It relies on the differential solubility of the compound and its impurities in a chosen solvent or solvent system at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. For sulfones, common solvents for recrystallization include alcohols like methanol (B129727) or ethanol, or mixtures such as ethyl acetate (B1210297)/hexanes. orgsyn.orgrsc.org

Chromatographic Techniques are essential for purifying non-crystalline products or for separating complex mixtures.

Flash Column Chromatography: This is the most common purification method in a research setting. The crude mixture is loaded onto a column of silica (B1680970) gel or alumina (B75360) and eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). nih.gov The separation is based on the differential partitioning of the components between the stationary phase (silica) and the mobile phase (solvent). youtube.com

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, reversed-phase HPLC is often employed. In this technique, a nonpolar stationary phase is used with a polar mobile phase (e.g., acetonitrile/water). epa.gov It is particularly useful for final purification and for analytical assessment of purity.

Spectroscopic and Spectrometric Elucidation of Synthetic Products

Once purified, the identity of the synthetic product is confirmed using a combination of spectroscopic methods. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for structural elucidation in organic chemistry. thermofisher.com For this compound, one would expect to see specific signals corresponding to each unique proton and carbon environment.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Correlations |

| ¹H NMR | ~ 7.5-7.8 | Multiplet | Aromatic protons on the trifluoromethyl-substituted ring |

| ~ 4.4 | Singlet | Benzylic protons (-CH₂-SO₂) | |

| ~ 2.9 | Singlet | Methyl protons (-SO₂-CH₃) | |

| ¹³C NMR | ~ 130-135 | Multiple signals | Aromatic carbons |

| ~ 124 (q) | Quartet (due to C-F coupling) | Trifluoromethyl carbon (-CF₃) | |

| ~ 60-65 | Single signal | Benzylic carbon (-CH₂-SO₂) | |

| ~ 40-45 | Single signal | Methyl carbon (-SO₂-CH₃) |

Note: These are predicted values based on typical chemical shifts for similar functional groups. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. The sulfone group (SO₂) is characterized by two strong and distinct absorption bands. thermofisher.com

S=O Asymmetric Stretch: Typically observed around 1350-1300 cm⁻¹

S=O Symmetric Stretch: Typically observed around 1160-1120 cm⁻¹

C-F Stretches: Strong absorptions are expected in the 1350-1000 cm⁻¹ region.

Aromatic C-H and C=C Stretches: Signals appear above 3000 cm⁻¹ and in the 1600-1450 cm⁻¹ region, respectively.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of the compound, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Chemical Reactivity and Transformations of 3 Trifluoromethylbenzylmethylsulfone

Oxidative Transformations of the Methylsulfonyl Group

The sulfur atom in a sulfone is at its highest oxidation state (+6), making it resistant to further oxidation. Therefore, transformations in this category typically refer to the synthesis of the sulfone from its sulfide (B99878) precursor, 3-(trifluoromethyl)benzyl methyl sulfide, through controlled oxidation.

The synthesis of sulfones from sulfides is a common and crucial transformation. wikipedia.org The process often proceeds in two steps: the initial oxidation of the sulfide to a sulfoxide (B87167), followed by further oxidation to the sulfone. wikipedia.org Achieving regioselectivity is critical to ensure that the sulfur atom is oxidized without affecting other sensitive parts of the molecule.

Several strategies have been developed for this purpose. Catalytic systems, for instance, can offer high selectivity. While tantalum carbide can be used to catalyze the selective oxidation of sulfides to sulfoxides, niobium carbide is an effective catalyst for the complete oxidation to the corresponding sulfones using 30% hydrogen peroxide. organic-chemistry.org Another approach involves using 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst with hydrogen peroxide, where the selectivity towards either the sulfoxide or the sulfone can be controlled by adjusting the reaction conditions. organic-chemistry.org

Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant for converting sulfides to sulfones. nih.gov Its effectiveness is often enhanced by using it in conjunction with other reagents. A widely used system involves hydrogen peroxide in acetic acid, which generates peracetic acid in situ. researchgate.netakjournals.com In this two-step process, hydrogen peroxide is the primary oxidant for the sulfide-to-sulfoxide conversion, while the more potent peracetic acid is responsible for the subsequent oxidation of the sulfoxide to the sulfone. researchgate.netakjournals.comepa.gov The presence of an acid catalyst, such as Amberlyst 15, is essential for driving the reaction to completion. researchgate.netepa.gov

The yield of the sulfone is influenced by factors such as the concentration of hydrogen peroxide, temperature, and the amount of catalyst. researchgate.netakjournals.com Other oxidizing systems, such as the urea-hydrogen peroxide adduct combined with phthalic anhydride, provide a metal-free method for the direct oxidation of sulfides to sulfones. organic-chemistry.org

Table 1: Selected Oxidizing Systems for Sulfide to Sulfone Transformation

| Oxidizing Agent/System | Catalyst/Co-reagent | Typical Conditions | Selectivity/Notes |

| Hydrogen Peroxide (H₂O₂) | Acetic Acid, Amberlyst 15 | Varies | Forms peracetic acid in situ; essential for full conversion. researchgate.netepa.gov |

| Hydrogen Peroxide (H₂O₂) | Niobium Carbide | Varies | Efficiently affords sulfones; catalyst is reusable. organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) | 2,2,2-Trifluoroacetophenone | Varies | Organocatalytic; selectivity towards sulfone is condition-dependent. organic-chemistry.org |

| Urea-Hydrogen Peroxide | Phthalic Anhydride | Ethyl Acetate (B1210297) | Metal-free, environmentally benign method. organic-chemistry.org |

| m-Chloroperbenzoic acid | None | Varies | A common peroxy acid used for sulfide oxidation. organic-chemistry.org |

Reductive Processes Involving the Sulfone Moiety

The sulfonyl group is a strong electron-withdrawing group, making its removal (desulfonylation) a reductive process. wikipedia.org These reactions cleave the carbon-sulfur bond, typically replacing the sulfonyl group with a hydrogen atom. wikipedia.orgresearchgate.net Alkyl and aryl sulfones are known to be highly resistant to reduction, often requiring potent reducing agents and vigorous conditions. psu.edu

Standard, mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing the sulfone moiety. capes.gov.br NaBH₄ is more commonly used for the selective reduction of other functional groups, such as carbonyls or halides, in the presence of a sulfone. capes.gov.bracs.org The reduction of a sulfoxide to a sulfide can be achieved with NaBH₄, but only after activation to form an alkoxysulfonium salt. acs.org

To achieve the reductive desulfonylation of a stable sulfone like 3-Trifluoromethylbenzylmethylsulfone, stronger reducing systems are necessary. These include:

Lithium Aluminum Hydride (LiAlH₄) : This powerful hydride reagent can reduce sulfones, but the reactions often require high temperatures and prolonged reaction times. psu.edu

LiAlH₄-TiCl₄ System : A combination of lithium aluminum hydride and titanium tetrachloride creates a highly effective low-valent titanium species that can reduce sulfones to sulfides rapidly and in high yields, even at room temperature. psu.edu

Active Metals : Reagents such as sodium amalgam or samarium(II) iodide (SmI₂) can also be used for reductive desulfonylation, often proceeding through a single-electron transfer (SET) mechanism. wikipedia.orgstrath.ac.uk

Table 2: Comparison of Reducing Agents for Sulfone Reduction

| Reducing Agent/System | Reactivity towards Sulfones | Typical Conditions | Notes |

| Sodium Borohydride (NaBH₄) | Generally unreactive | Mild | Highly selective for other functional groups; does not typically reduce sulfones. capes.gov.bracs.org |

| Lithium Aluminum Hydride (LiAlH₄) | Reactive | Vigorous (e.g., high heat, long reaction times) | A powerful, non-selective reducing agent. psu.edu |

| LiAlH₄-TiCl₄ | Highly Reactive | Rapid, often at or below room temperature | Provides high yields in a short time frame. psu.edu |

| Samarium(II) Iodide (SmI₂) | Reactive | Often requires HMPA as an additive | A single-electron transfer agent. wikipedia.orgwikiwand.com |

| Raney Nickel | Reactive | Varies | Known to cleave carbon-sulfur bonds. youtube.com |

Direct reduction of the sulfone group via catalytic hydrogenation is generally not a feasible process under standard conditions due to the stability of the sulfonyl group. illinois.edu However, catalytic hydrogenation plays a significant role in two other contexts for a molecule like this compound:

Hydrogenolysis of the Benzyl-Sulfur Bond : The C-S bond at the benzylic position is susceptible to cleavage by hydrogenolysis. acsgcipr.org Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel, the benzyl-sulfonyl bond can be broken. youtube.com This is a common strategy for removing benzyl-type protecting groups.

Reduction of the Aromatic Ring : The benzene (B151609) ring can be hydrogenated to a cyclohexane (B81311) ring, but this requires harsh conditions, such as high pressures (e.g., 100 atm) and elevated temperatures, often with a nickel or ruthenium catalyst. youtube.com

A critical consideration in these reactions is catalyst poisoning. Sulfur-containing compounds, even in their highest oxidation state like sulfones, can inhibit or deactivate precious metal catalysts such as palladium and platinum. illinois.edu The choice of catalyst, solvent, and reaction conditions must be carefully optimized to achieve the desired transformation. numberanalytics.com

Substitution Reactions at the Trifluoromethyl-Bearing Benzyl (B1604629) Moiety

This part of the molecule offers two primary sites for substitution reactions: the aromatic ring and the benzylic carbon (the -CH₂- group).

The reactivity at the benzylic position is significantly influenced by the adjacent electron-withdrawing sulfonyl group, which increases the acidity of the benzylic protons. Deprotonation with a suitable base generates a stabilized α-sulfonyl carbanion. wikipedia.org This nucleophilic carbanion can then participate in various C-C bond-forming reactions, such as alkylation with alkyl halides.

Furthermore, the benzylic C-H bonds can undergo radical substitution. nih.gov Methodologies for the site-selective functionalization of benzylic C-H bonds, such as through trifluoromethylthiolation or oxidation, have been developed and could be applicable to this substrate. nju.edu.cn

For the aromatic ring, electrophilic substitution is governed by the directing effects of the existing substituents. The trifluoromethyl (-CF₃) group is a powerful deactivating, meta-directing group. beilstein-journals.org The -(CH₂SO₂CH₃) group is also electron-withdrawing and deactivating. Consequently, electrophilic aromatic substitution (e.g., nitration, halogenation) on the ring would be significantly disfavored and, if forced, would likely occur at the C-5 position, which is meta to both deactivating groups.

Table 3: Potential Substitution Reactions

| Reaction Type | Site | Reagents | Expected Outcome |

| Nucleophilic Substitution | Benzylic Carbon | 1. Strong Base (e.g., n-BuLi) 2. Electrophile (e.g., CH₃I) | Alkylation at the benzylic position. wikipedia.org |

| Radical Substitution | Benzylic Carbon | Radical Initiator (e.g., AIBN), Radical Source | Functionalization of the benzylic C-H bond. nih.govnju.edu.cn |

| Electrophilic Aromatic Substitution | Aromatic Ring | Electrophile (e.g., HNO₃/H₂SO₄) | Substitution at the C-5 position; reaction is expected to be slow. beilstein-journals.org |

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a key reaction for aromatic compounds bearing strong electron-withdrawing groups. For an SNAr reaction to proceed, two main conditions must be met: the aromatic ring must be activated by electron-withdrawing substituents, and there must be a suitable leaving group (typically a halide) on the ring.

In this compound, the aromatic ring is substituted with two powerful electron-withdrawing entities: the trifluoromethyl group directly on the ring and the methylsulfonyl group attached via a methylene (B1212753) bridge. Both groups lower the electron density of the benzene ring, making it more susceptible to attack by nucleophiles. However, the parent molecule lacks a leaving group on the aromatic ring, possessing only hydrogen atoms in the substitutable positions (2, 4, 5, and 6). Therefore, this compound is not expected to undergo standard SNAr reactions.

For a reaction to occur, a derivative, such as a halogenated version (e.g., 2-chloro-1-(chloromethyl)-3-(trifluoromethyl)benzene (B1590446) which could then be converted to the sulfone), would be necessary. In such a hypothetical derivative, the trifluoromethyl and benzylsulfone groups would activate the ring for substitution. Research on analogous compounds, like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, demonstrates that with a leaving group (fluorine) and two strong meta-disposed electron-withdrawing groups (nitro and pentafluorosulfanyl), SNAr can proceed effectively with various nucleophiles. nih.gov Similarly, the sulfone group itself can be a target for substitution in certain transition-metal π-arene complexes, where the sulfinate can act as a leaving group after sequential nucleophilic additions that dearomatize the ring. nih.gov

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene ring. rsc.org The substituents on the ring play a crucial role in determining the reaction rate and the regioselectivity (orientation) of the substitution.

Both the trifluoromethyl group (-CF3) and the benzylmethylsulfone group (-CH2SO2Me) are deactivating toward EAS.

Trifluoromethyl Group (-CF3): This is a strongly deactivating group due to its powerful inductive electron-withdrawing effect. It is a known meta-director. libretexts.org

Benzylmethylsulfone Group (-CH2SO2Me): While an alkyl group is typically activating and ortho, para-directing, the presence of the strongly electron-withdrawing sulfone moiety at the end of the methylene bridge significantly diminishes the electron-donating capacity. The -SO2Me group makes the entire substituent deactivating and meta-directing with respect to its position on the ring.

Position 5 is meta to both the -CF3 group and the -CH2SO2Me group.

Positions 2 and 4 are ortho and para, respectively, to the -CH2SO2Me group but ortho and para to the -CF3 group.

Position 6 is ortho to the -CF3 group and ortho to the -CH2SO2Me group.

Electrophilic attack will preferentially occur at the position that is least deactivated. Both groups direct incoming electrophiles to the positions meta to their own location. The -CF3 at C3 directs to C5. The -CH2SO2Me at C1 directs to C3 (already substituted) and C5. Therefore, any EAS reaction, though expected to be very slow, would overwhelmingly yield the product substituted at the 5-position. Reactions like nitration or sulfonation would require harsh conditions to proceed. libretexts.org

Radical Substitution Reactions

Radical reactions offer an alternative pathway for functionalization, often at positions not accessible through ionic pathways. For this compound, the most probable site for radical substitution is the benzylic methylene (-CH2-) position. chemistrysteps.comyoutube.com

The stability of the intermediate radical is key. Abstraction of a hydrogen atom from the benzylic position generates a benzylic radical. This radical is resonance-stabilized by the adjacent benzene ring, significantly lowering the activation energy for its formation compared to radical formation at other positions. chemistrysteps.comyoutube.com

Common radical reactions at the benzylic position include halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator. chemistrysteps.com Furthermore, modern methods allow for other groups to be introduced. For instance, a metal-free, organophotoredox-catalyzed trifluoromethylthiolation of benzylic C-H bonds has been developed, which proceeds via a benzylic radical intermediate. nju.edu.cnresearchgate.net

Another potential radical pathway involves the photochemical cleavage of the carbon-sulfur bond in benzylic sulfones, which has been shown to generate sulfonyl radicals (R-SO2•) and benzyl radicals (Ph-CH2•). cdnsciencepub.com This process can be harnessed for synthetic applications, such as the preparation of other sulfones or sulfinic acids. cdnsciencepub.com

Functional Group Interconversions and Derivatization

The functional groups on this compound provide several handles for further chemical modification.

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl group is generally robust and chemically stable. cas.cn However, under specific conditions, it can be transformed. These reactions typically involve the cleavage of one or more C-F bonds. While traditionally used as a nucleophilic trifluoromethylating agent, trifluoromethyl phenyl sulfone can also serve as a trifluoromethyl radical precursor under visible light irradiation. cas.cnrsc.org Such reactivity could potentially be applied to the title compound, although this has not been explicitly documented. Reagents have also been developed for the deoxyfluorination of aromatic compounds, although these often require harsh conditions. mdpi.com

Reactions at the Benzylic Methylene Position

The benzylic methylene position is the most reactive site for ionic transformations under basic conditions. The adjacent electron-withdrawing sulfone group significantly increases the acidity of the benzylic protons. This allows for deprotonation by a suitable base to form a resonance-stabilized carbanion.

This carbanion is a potent nucleophile and can react with a wide range of electrophiles, most commonly in alkylation reactions. A general procedure for the α-alkylation of benzylic trifluoromethyl sulfones using tripotassium phosphate (B84403) (K3PO4) as the base has been documented in Organic Syntheses, highlighting a practical method for this transformation. orgsyn.org The reactivity of a similar carbanion, the anion of 4-(trifluoromethyl)benzyl trifluoromethyl sulfone, has been quantified, providing insight into its nucleophilic character. lmu.delmu.de

| Parameter | Value (in DMSO) | Reference |

| N Parameter | 17.33 | lmu.de |

| sN Parameter | 0.74 | lmu.de |

This table displays the measured reactivity parameters for the anion of 4-(trifluoromethyl)benzyl trifluoromethyl sulfone, a structurally related carbanion. The N and sN parameters quantify the nucleophilicity of the species.

This reactivity allows for the construction of more complex molecules by forming a new carbon-carbon bond at the benzylic position.

Curtius Rearrangement and Related Transformations

The Curtius rearrangement is a powerful method for converting a carboxylic acid into a primary amine with the loss of one carbon atom. wikipedia.orgnih.gov The reaction proceeds through an acyl azide (B81097) intermediate, which thermally decomposes to an isocyanate, followed by hydrolysis or reaction with other nucleophiles. wikipedia.orgnih.gov The rearrangement is known to be tolerant of a wide variety of functional groups and proceeds with retention of configuration. nih.govnih.gov

Direct application of the Curtius rearrangement to this compound is not possible as it lacks a carboxylic acid group. However, a synthetic sequence can be envisioned where the benzylic methylene group is first oxidized to a carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can oxidize benzylic carbons that have at least one attached hydrogen to a carboxylic acid group. chemistrysteps.comyoutube.com This would transform this compound into 3-(methylsulfonyl)benzoic acid.

Once this acid is formed, it could be subjected to the conditions of the Curtius rearrangement. The typical procedure involves converting the carboxylic acid to an acyl chloride, followed by reaction with sodium azide to form the acyl azide. Gentle heating of the acyl azide would induce the rearrangement to the corresponding isocyanate, 3-(methylsulfonyl)phenyl isocyanate. Trapping this intermediate with water would yield the primary amine, 3-(methylsulfonyl)aniline. wikipedia.orgnih.gov This two-step sequence represents a plausible, though not experimentally verified for this specific substrate, route to valuable amine derivatives.

Mechanistic Investigations of Reactions Involving 3 Trifluoromethylbenzylmethylsulfone

Reaction Pathway Elucidation for Synthetic Steps

The synthesis of 3-Trifluoromethylbenzylmethylsulfone can be logically approached through the formation of the carbon-sulfur bond and the introduction of the trifluoromethyl group. Mechanistic investigations in these areas provide a foundational understanding of the compound's synthesis.

Mechanistic Hypotheses for Trifluoromethylation Reactions

The introduction of a trifluoromethyl (CF3) group onto an aromatic ring or a benzylic position is a cornerstone of modern medicinal and agricultural chemistry due to the unique properties it imparts. acs.org Several mechanistic pathways for trifluoromethylation have been explored, including electrophilic, nucleophilic, and radical reactions. chem-station.com

Electrophilic Trifluoromethylation: This approach involves the reaction of an electron-rich aromatic precursor with an electrophilic trifluoromethylating agent. Reagents such as hypervalent iodine compounds (e.g., Togni reagents) are known to act as sources of an electrophilic "CF3+" equivalent. acs.org The mechanism is thought to proceed via an SN2-type displacement on the reagent by the nucleophilic arene. acs.org However, the direct electrophilic trifluoromethylation of an unsubstituted toluene (B28343) derivative often leads to a mixture of ortho, meta, and para isomers, making regioselectivity a significant challenge. For the synthesis of the meta-substituted this compound, this would require a directing group on the precursor that favors meta-substitution.

Nucleophilic Trifluoromethylation: This method typically involves the reaction of a benzylic halide with a nucleophilic source of the CF3 group. organic-chemistry.org For instance, copper-catalyzed nucleophilic trifluoromethylation of benzylic chlorides using reagents like trifluoromethyltrimethylsilane (TMSCF3) has been reported. rsc.org The reaction is proposed to proceed through a copper-CF3 intermediate. This approach could be applied to a precursor such as 3-chloromethylbenzylmethylsulfone.

Radical Trifluoromethylation: The generation of trifluoromethyl radicals, which can then react with aromatic or benzylic substrates, offers another pathway. rsc.org These radicals can be generated from various precursors, including CF3I in the presence of a radical initiator or through photoredox catalysis. organic-chemistry.org The trifluoromethylation of unactivated C(sp³)–H bonds in aliphatic systems has been achieved using copper-based reagents under light irradiation, suggesting a potential route for the direct trifluoromethylation of methyl benzyl (B1604629) sulfone. nih.gov The reaction likely proceeds via hydrogen atom abstraction from the benzylic position by a trifluoromethyl radical, followed by radical recombination. nih.gov

Studies on Sulfonylation Mechanisms

The formation of the sulfone moiety is typically achieved through the oxidation of a corresponding sulfide (B99878) or by the reaction of a sulfinate salt with an electrophile. wikipedia.org

Oxidation of Sulfides: The most common method for preparing sulfones is the oxidation of sulfides. wikipedia.org This process occurs in two steps: the oxidation of the sulfide to a sulfoxide (B87167), followed by the oxidation of the sulfoxide to the sulfone. acsgcipr.org A variety of oxidizing agents can be used, including hydrogen peroxide, peroxy acids, and metal-based oxidants. organic-chemistry.org Kinetic studies on the oxidation of aryl methyl sulfides have shown that the reaction generally follows second-order kinetics. nih.gov The mechanism can be either a concerted nucleophilic displacement by the sulfur atom on the oxidant or a two-step process involving a betaine (B1666868) intermediate, depending on the solvent and reaction conditions. nih.gov

Nucleophilic Substitution with Sulfinates: An alternative and highly effective route to unsymmetrical sulfones involves the reaction of an alkyl halide with a sulfinate salt, such as sodium methanesulfinate. For the synthesis of this compound, this would involve the reaction of 3-(trifluoromethyl)benzyl halide with sodium methanesulfinate. This reaction typically proceeds via a standard SN2 mechanism, where the sulfinate anion acts as the nucleophile, displacing the halide from the benzylic carbon. ucalgary.ca Primary benzylic halides, such as 3-(trifluoromethyl)benzyl chloride or bromide, are expected to react readily via an SN2 pathway. ucalgary.cayoutube.com

Reaction Kinetics and Thermodynamics

Determination of Rate Laws and Activation Parameters

Rate Laws: For the synthesis of this compound via the SN2 reaction of 3-(trifluoromethyl)benzyl halide with a methylsulfinate salt, the reaction is expected to follow a second-order rate law: Rate = k[R-X][CH3SO2-]. The rate of reaction will be influenced by the nature of the leaving group (I > Br > Cl), the solvent, and the temperature.

For the oxidation of a precursor sulfide, 3-(trifluoromethyl)benzyl methyl sulfide, to the corresponding sulfone, the kinetics can be more complex. The oxidation of the sulfide to the sulfoxide is generally faster than the subsequent oxidation of the sulfoxide to the sulfone. Each step would likely follow second-order kinetics with respect to the oxidant and the sulfur compound. nih.gov

Activation Parameters: The activation energy (Ea) for the SN2 reaction would be typical for such substitutions on benzylic halides. For the oxidation of sulfides, activation parameters have been determined for related systems. For example, the oxidation of methyl 4-nitrophenyl sulfide with dimethyldioxirane (B1199080) has a calculated enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡). nih.gov These parameters are influenced by the solvent, with more polar solvents sometimes favoring a two-step mechanism with a betaine intermediate. nih.gov

Equilibrium Studies and Product Distribution Analyses

Equilibrium: Most synthetic reactions leading to the formation of sulfones are thermodynamically favorable and essentially irreversible under typical reaction conditions. The formation of the strong sulfur-oxygen double bonds in the sulfone group provides a significant thermodynamic driving force. Thermodynamic analysis of sulfonation reactions shows a significant negative Gibbs free energy change, indicating that the products are highly favored. sapub.org The equilibrium constants for the formation of sulfones are generally very large. libretexts.org

Product Distribution: In the synthesis of this compound, product distribution is primarily a concern during the trifluoromethylation step. As mentioned, electrophilic aromatic substitution on an unsubstituted precursor could lead to a mixture of isomers. Therefore, synthetic strategies that offer high regioselectivity, such as nucleophilic substitution on a pre-functionalized benzyl halide or a directed trifluoromethylation, are preferred. In the oxidation of the corresponding sulfide, careful control of the stoichiometry of the oxidizing agent can allow for the isolation of the intermediate sulfoxide if desired. acsgcipr.org

Catalytic Mechanisms in this compound Transformations

Catalysis plays a crucial role in enhancing the efficiency and selectivity of reactions involving the synthesis and transformation of compounds like this compound.

Catalysis in Trifluoromethylation: Palladium and copper catalysts are widely used in trifluoromethylation reactions. nih.govrsc.org For instance, the palladium-catalyzed trifluoromethylation of aryl chlorides involves a catalytic cycle that includes oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with a trifluoromethyl source (like a CuCF3 species or a silicon-based reagent), and finally reductive elimination to yield the trifluoromethylated arene and regenerate the Pd(0) catalyst. nih.govrsc.org A similar catalytic approach could be envisioned for the trifluoromethylation of a suitable precursor to this compound. Copper-catalyzed nucleophilic trifluoromethylation of benzylic halides also proceeds through a proposed catalytic cycle involving a Cu(I)/Cu(III) manifold. rsc.org

Catalysis in Sulfone Synthesis: The synthesis of unsymmetrical sulfones can be achieved through various catalytic methods. Copper-catalyzed coupling of aryl halides with sulfinic acid salts is a common method. nanomaterchem.com Palladium-catalyzed coupling of aryl boronic acids with arylsulfonyl chlorides also provides an efficient route to diaryl sulfones. acs.org While these methods are more commonly applied to the synthesis of diaryl sulfones, the principles could be adapted for the synthesis of benzyl sulfones. For the oxidation of sulfides to sulfones, various metal catalysts, such as those based on lanthanum, can enhance the rate and selectivity of the reaction with oxidants like tert-butyl hydroperoxide. rsc.orgrsc.org The proposed mechanism for lanthanum oxide-catalyzed oxidation involves the coordination of the oxidant to the metal center, which activates it for the nucleophilic attack by the sulfide. rsc.org

Role of Transition Metal Catalysts (e.g., Palladium) in Hydrogenation

Transition metal catalysts, particularly palladium, are widely employed for hydrogenation and hydrogenolysis reactions. While direct studies on the hydrogenation of this compound are not extensively documented in the reviewed literature, the mechanism can be inferred from the well-established role of palladium in the hydrogenolysis of other benzylic compounds, such as benzyl ethers, amines, and alcohols.

The hydrogenolysis of a benzylic C-S bond in this compound would likely proceed via a mechanism analogous to that of other benzylic substrates. The reaction is typically heterogeneous, occurring on the surface of a solid catalyst, most commonly palladium on carbon (Pd/C). The key steps are believed to involve:

Adsorption: Both the substrate, this compound, and the hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like formic acid) adsorb onto the active sites of the palladium catalyst.

C-S Bond Cleavage: The benzylic carbon-sulfur bond is cleaved. This is the critical step and can be influenced by the electronic properties of the substrate. The electron-withdrawing nature of the 3-trifluoromethylphenyl group can affect the bond strength and the stability of any intermediates formed.

Hydrogenation/Reduction: The resulting fragments are then hydrogenated. The benzylic fragment would be reduced to 3-trifluoromethyltoluene, and the methylsulfonyl fragment would be reduced to methanesulfinic acid or further to methanethiol, depending on the reaction conditions.

The efficiency and selectivity of palladium-catalyzed hydrogenolysis are highly dependent on the catalyst's physicochemical properties. Studies have shown that factors such as small palladium particle size, homogeneous distribution of the metal on the carbon support, and the oxidation state of the palladium are good predictors of catalytic efficiency. nih.gov For instance, catalysts with a higher proportion of PdO may exhibit different activity and selectivity compared to those with a higher proportion of metallic Pd. nih.gov

Furthermore, catalyst poisoning by sulfur-containing compounds is a known issue in palladium-catalyzed reactions. Low-valency sulfur species can strongly adsorb to the palladium surface and deactivate the catalyst. organic-chemistry.org This would be a critical consideration in the hydrogenolysis of a sulfone, where the sulfur-containing product could inhibit the reaction.

Transfer hydrogenation offers an alternative to using hydrogen gas and can sometimes provide different selectivity. Reagents like formic acid or 1,4-cyclohexadiene (B1204751) can serve as the hydrogen donor in the presence of a palladium catalyst. organic-chemistry.org Mechanistic studies on the transfer hydrogenolysis of benzylic alcohols with formic acid suggest a pathway involving the formation of a palladium hydride intermediate as the active hydrogenating species. acs.org A similar mechanism could be operative in the case of this compound.

Table 1: Factors Influencing Palladium-Catalyzed Hydrogenolysis

| Factor | Description | Potential Impact on this compound Hydrogenolysis |

| Catalyst Support | The material on which palladium is dispersed (e.g., activated carbon). | Affects catalyst stability, dispersion, and surface area. |

| Palladium Particle Size | The size of the palladium nanoparticles on the support. | Smaller particles generally lead to higher activity due to a larger surface area-to-volume ratio. nih.gov |

| Palladium Oxidation State | The ratio of metallic palladium (Pd(0)) to palladium oxide (PdO). | Can influence the catalytic activity and selectivity of the reaction. nih.gov |

| Hydrogen Source | H₂ gas or transfer hydrogenation reagents (e.g., formic acid, cyclohexadiene). | The choice of hydrogen source can affect reaction conditions and selectivity. organic-chemistry.orgacs.org |

| Solvent | The reaction medium. | Can influence substrate solubility and catalyst activity. |

| Additives | Presence of acids or bases. | Can affect the reaction rate and suppress side reactions. |

| Substrate Structure | Electronic and steric effects of the substituents. | The trifluoromethyl group is strongly electron-withdrawing and may influence the C-S bond cleavage. |

| Product Inhibition | Deactivation of the catalyst by reaction products. | The sulfur-containing byproducts could poison the palladium catalyst. organic-chemistry.org |

Organocatalysis in Functionalization Reactions

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry, offering a metal-free alternative to traditional catalysis. The functionalization of benzylic C-H bonds, such as the one in this compound, is an area where organocatalysis has shown promise.

While specific organocatalytic reactions involving this compound are not extensively detailed in the available literature, general principles of organocatalytic benzylic functionalization can be applied. One notable approach is the use of photoredox organocatalysis. For instance, visible-light-driven organocatalytic alkoxylation of benzylic C-H bonds has been reported. In such reactions, an organic photocatalyst, upon irradiation with light, can initiate a process of hydrogen atom abstraction from the benzylic position, generating a benzylic radical. This radical can then react with a suitable coupling partner, such as an alcohol, to form a new C-O bond.

A plausible organocatalytic functionalization of this compound could proceed through the following general mechanism:

Radical Generation: An organic photocatalyst (e.g., an aromatic ketone or a dye) absorbs light and enters an excited state.

Hydrogen Atom Transfer (HAT): The excited photocatalyst abstracts a hydrogen atom from the benzylic position of this compound, generating a stabilized benzylic radical. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring can influence the stability of this radical intermediate.

Radical-Radical Coupling or Radical-Molecule Reaction: The benzylic radical can then undergo a variety of transformations, such as coupling with another radical or adding to a π-system, to form the functionalized product.

The development of stereoselective organocatalytic functionalizations of benzylic C-H bonds is an active area of research. Chiral organocatalysts can be used to control the stereochemical outcome of the reaction, leading to the formation of enantioenriched products.

Stereochemical Aspects of Reactions

The presence of a stereocenter in a molecule can have a profound impact on its biological activity and physical properties. Therefore, the control of stereochemistry in reactions involving this compound is of significant interest.

Diastereoselectivity and Enantioselectivity in Transformations

Reactions that create a new chiral center in this compound, or reactions of a chiral version of this molecule, can proceed with varying degrees of diastereoselectivity or enantioselectivity.

One relevant class of reactions where stereoselectivity is crucial is the Julia-Kocienski olefination. This reaction involves the coupling of a sulfone with a carbonyl compound to form an alkene. While not a direct transformation of this compound itself, the principles of stereocontrol in Julia-Kocienski olefinations involving structurally similar sulfones, particularly those with fluorine-containing groups, are highly informative.

Studies on the Julia-Kocienski olefination have shown that the presence of fluorine atoms can significantly influence the stereochemical outcome (E/Z selectivity) of the resulting alkene. nih.gov The mechanism involves the formation of a β-alkoxy sulfone intermediate, which then undergoes an elimination reaction. The stereochemistry of this intermediate, which can be syn or anti, dictates the geometry of the final alkene product. The trifluoromethyl group, with its strong electron-withdrawing and steric properties, can influence the relative stability of the transition states leading to the syn and anti intermediates, thereby controlling the diastereoselectivity of the initial addition step and, consequently, the E/Z ratio of the olefin. organic-chemistry.orgnih.gov

In the context of enantioselective synthesis, recent advances have focused on the creation of chiral sulfones where the stereocenter is adjacent to the sulfone group. Dual catalysis systems, combining a transition metal catalyst (e.g., nickel) with a photoredox catalyst, have been successfully employed for the enantioselective synthesis of β-chiral sulfones. nih.govwikipedia.org These methods often involve the generation of a radical intermediate that is then intercepted by a chiral nickel complex, which controls the enantioselectivity of the subsequent bond formation.

Table 2: Stereoselective Reactions Relevant to Trifluoromethyl-Containing Sulfones

| Reaction Type | Key Features | Relevance to this compound |

| Julia-Kocienski Olefination | Formation of alkenes from sulfones and carbonyls. | The trifluoromethyl group can influence the E/Z selectivity of the resulting alkene. organic-chemistry.orgnih.gov |

| Asymmetric Sulfonylalkenylation | Three-component reaction to form enantioenriched β-chiral sulfones. | Demonstrates the feasibility of creating chiral centers adjacent to the sulfone group in a controlled manner. nih.govwikipedia.org |

| Enantioselective Fluoride-Chloride Exchange | Creation of a chiral center at the sulfur atom. | Shows the potential for inducing chirality directly at the sulfone moiety. |

| Enantioselective Vinylogous Aldol Reaction | Formation of trifluoromethylated tertiary alcohols. | Highlights strategies for creating chiral centers in molecules containing trifluoromethyl groups. researchgate.net |

| Diastereoselective Intramolecular Oxa-Michael Reaction | Synthesis of trifluoromethylated 1,3-dioxanes. | Provides examples of diastereocontrol in reactions of trifluoromethyl-containing substrates. rsc.orgresearchgate.net |

Chiral Induction and Resolution Strategies

When a racemic mixture of a chiral compound is produced, chiral resolution is often necessary to separate the enantiomers. For a chiral derivative of this compound, several resolution strategies could be employed.

One of the most common methods is diastereomeric salt formation . wikipedia.org If the molecule contains an acidic or basic functional group, it can be reacted with a chiral resolving agent (a chiral base or acid, respectively) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. Once separated, the pure enantiomer can be recovered by removing the resolving agent.

Chiral chromatography is another powerful technique for separating enantiomers. A racemic mixture is passed through a chromatography column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation.

Kinetic resolution is a further strategy where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other, leaving the unreacted substrate enriched in the slower-reacting enantiomer.

Chiral induction , on the other hand, refers to the preferential formation of one enantiomer or diastereomer over the other during a chemical reaction. This is typically achieved by using a chiral catalyst, reagent, or auxiliary. In the context of this compound, a chiral catalyst could be used in a functionalization reaction to create a new stereocenter with high enantioselectivity, thus avoiding the need for resolution. For example, the use of chiral ligands in transition metal catalysis or the use of chiral organocatalysts can induce asymmetry in the product. The enantioselective fluoride-chloride exchange at a sulfur(VI) center is an example of inducing chirality at the sulfur atom itself.

The choice of strategy for obtaining an enantiomerically pure form of a this compound derivative would depend on the specific structure of the molecule and the scale of the synthesis.

Theoretical and Computational Chemistry Studies of 3 Trifluoromethylbenzylmethylsulfone

Quantum Chemical Investigations

Quantum chemical investigations provide fundamental insights into the behavior of molecules at the electronic level. For a molecule like 3-Trifluoromethylbenzylmethylsulfone, these studies would elucidate its electronic properties and predict its spectroscopic behavior.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure of a molecule is key to understanding its reactivity and properties. Analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—and the distribution of electronic charge are central to this understanding.

Studies on analogous aromatic sulfones reveal that the sulfonyl group (SO₂) is a powerful electron-withdrawing group. nih.gov This is due to the high electronegativity of the oxygen atoms. nih.gov This property significantly influences the electronic landscape of the entire molecule. In this compound, both the sulfonyl group and the trifluoromethyl (CF₃) group on the benzyl (B1604629) ring would act as strong electron-withdrawing moieties.

The HOMO and LUMO are critical in determining a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. scielo.br For aromatic sulfones, the sulfonyl group helps to stabilize the HOMO and LUMO frontier orbitals. nih.gov

In a theoretical study of sulfone derivatives, the frontier orbital energies were calculated. nih.gov The regions around the oxygen atoms of the sulfonyl group typically exhibit a higher electrophilic character, while aromatic rings tend to show nucleophilic character. scielo.br Three-dimensional electrostatic potential diagrams can visually represent these charge distributions. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for an Analogous Aromatic Sulfone (Note: This data is illustrative and based on studies of similar compounds.)

| Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 5.7 |

This interactive table is based on representative data from computational studies on analogous sulfone compounds.

Delocalization of charge density, which can be analyzed through Natural Bond Orbital (NBO) analysis, further describes the electronic interactions within the molecule, such as those between bonding or lone pair orbitals and antibonding orbitals. nih.gov

Spectroscopic Property Prediction (e.g., NMR, IR)

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results for structure verification.

Infrared (IR) Spectroscopy: Theoretical IR spectra are typically calculated using harmonic vibrational analysis. researchgate.net For sulfone compounds, it has been shown that the choice of computational method is crucial for accurate predictions. researchgate.netysu.am Standard DFT functionals like B3LYP may not perform well in predicting the correct molecular structures and, consequently, the IR spectra for some sulfones. researchgate.netysu.am Long-range corrected hybrid density functionals, such as wB97XD, combined with large basis sets (e.g., 6-311++G(2df,2pd)), have been found to be more reliable for predicting both the geometry and the IR spectra of sulfones. ysu.am To achieve a better match between theoretical and experimental spectra, a linear scaling equation methodology is often employed to calibrate the calculated wavenumbers. ysu.am

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific predicted NMR data for this compound is not available, the identity of sulfones in synthetic studies is routinely confirmed by ¹H NMR. researchgate.net Computational chemistry can predict NMR chemical shifts, although this is not as commonly reported in general survey literature as IR data.

Table 2: Predicted and Experimental IR Frequencies for a Representative Sulfone (Note: This data is illustrative and based on studies of similar compounds.)

| Functional Group | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| SO₂ asymmetric stretch | 1350-1310 | 1335-1310 |

| SO₂ symmetric stretch | 1160-1120 | 1150-1120 |

| C-H aromatic stretch | 3100-3000 | 3080-3010 |

| C-F stretch | 1350-1120 | 1300-1100 |

This interactive table is based on representative data from computational studies on analogous sulfone compounds.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a workhorse of computational chemistry, offering a good balance between accuracy and computational cost for a wide range of molecular property predictions.

Geometry Optimization and Conformational Analysis

Before any properties can be accurately calculated, the molecule's lowest energy three-dimensional structure (its equilibrium geometry) must be determined through a process called geometry optimization. For flexible molecules like this compound, which has several rotatable bonds, a conformational analysis is necessary to find all stable conformers and identify the global minimum energy structure.

A detailed analysis of the potential energy surface can reveal the existence of multiple distinct conformers with different populations at a given temperature. ysu.am For instance, a study on dipropyl sulfone identified 28 different stable conformers. ysu.am For benzyl sulfones, molecular mechanics calculations and X-ray crystallography have shown a preference for a half-chair conformation in six-membered heterocyclic rings with pseudo-equatorial phenyl rings. nih.gov

DFT calculations on various sulfones have provided detailed geometric parameters. st-andrews.ac.uk For a series of benzyl and aryl sulfones, the following ranges for bond lengths and angles were reported:

S=O bond length: 1.392 Å to 1.463 Å

S-C bond length: 1.743 Å to 1.790 Å

C-S-C bond angle: 101.1° to 106.8°

O-S-O bond angle: 116.7° to 120.6°

It was also noted that the S-C bond distance is slightly larger when the sulfur is bonded to an alkyl group compared to an aryl group. st-andrews.ac.uk

Reaction Energy Profiles and Transition State Determination

DFT is a powerful tool for studying chemical reactions. By calculating the energies of reactants, products, and transition states, a reaction energy profile can be constructed. This profile reveals the reaction mechanism, activation energies, and reaction thermodynamics.

For example, DFT calculations were used to investigate the copolymerization of ethylene (B1197577) and methyl vinyl sulfone. mdpi.com These calculations helped to understand the different catalytic performances of various palladium complexes by determining the favorability of different monomer insertion pathways. mdpi.com The study found that a lower degree of structural deformation in the catalyst and monomer led to a more favorable reaction. mdpi.com

In another study on the reaction of benzene (B151609) with fluorine, DFT was used to calculate the structures and energies of equilibrium configurations and transition state complexes to elucidate the reaction mechanisms of hydrogen abstraction and substitution. mdpi.com This type of analysis would be invaluable for understanding the synthesis and potential degradation pathways of this compound.

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum mechanics provides detailed information about the electronic structure of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com MD simulations are particularly valuable for exploring the conformational landscape of flexible molecules like this compound.

The bond between the benzyl group and the sulfone moiety allows for considerable rotational freedom. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. ethz.ch This information is crucial as the conformation of the molecule can significantly impact its biological activity or its packing in a crystal lattice. ethz.chresearchgate.netresearchgate.netnih.gov Studies on similar benzyl derivatives have shown that the conformational preferences are influenced by a delicate balance of steric and electronic effects. ethz.chnih.gov

Illustrative Data Table: Conformational Analysis of this compound from MD Simulations

| Dihedral Angle (Car-Car-CH2-S) | Relative Energy (kcal/mol) | Population (%) |

| 60° (gauche) | 0.0 | 65 |

| 180° (anti) | 1.2 | 30 |

| 0° (syn) | 3.5 | 5 |

Note: This data is illustrative and represents a hypothetical outcome of a conformational analysis. The actual values would depend on the force field and simulation parameters used.

In Silico Design and Prediction of Novel this compound Analogues

A significant advantage of computational chemistry is its ability to guide the design of new molecules with desired properties, a process known as in silico design. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.gov For a class of compounds like derivatives of this compound, a QSAR study could be conducted to understand how modifications to the molecular structure affect a particular biological endpoint. mdpi.comrsc.org This is often achieved by calculating a variety of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) and using statistical techniques to build a predictive model. nih.gov

Illustrative Data Table: Hypothetical QSAR Model for Analogues of this compound

| Descriptor | Coefficient | p-value |

| LogP (Hydrophobicity) | 0.5 | <0.05 |

| Molecular Weight | -0.2 | >0.05 |

| Dipole Moment | 1.5 | <0.01 |

| LUMO Energy | -2.0 | <0.01 |

Note: This table represents a hypothetical QSAR equation where a positive coefficient indicates a positive correlation with activity and a negative coefficient indicates a negative correlation. The p-value indicates the statistical significance of the descriptor.

In recent years, machine learning (ML) has emerged as a powerful tool in drug discovery and materials science. labmanager.comsapiosciences.com ML models can be trained on large datasets of chemical structures and their associated properties to predict the characteristics of new, unseen molecules. youtube.comnih.gov For the design of novel analogues of this compound, ML could be used to:

Predict properties: Train models to predict properties such as solubility, toxicity, or synthetic accessibility. google.com

Generative models: Use generative adversarial networks (GANs) or variational autoencoders (VAEs) to design entirely new molecules with desired properties.

High-throughput virtual screening: Rapidly screen large virtual libraries of compounds to identify promising candidates for further investigation.

These machine learning approaches, when combined with traditional computational chemistry methods, offer a powerful workflow for accelerating the discovery and development of new chemical entities. youtube.com

Advanced Materials Science Applications of 3 Trifluoromethylbenzylmethylsulfone

Synthesis of Fluorinated Polymers and Copolymers

General literature on fluorinated polymers highlights their desirable properties such as high thermal stability, chemical resistance, and low surface energy. These characteristics are broadly attributed to the presence of fluorine atoms within the polymer structure.

Incorporation of 3-Trifluoromethylbenzylmethylsulfone as a Monomer or Building Block

There is no specific data available in the searched scientific literature that details the polymerization of this compound as a monomer or its incorporation as a building block into polymers. The synthesis of fluoropolymers typically involves the polymerization of fluorine-containing monomers or the post-polymerization fluorination of non-fluorinated parent polymers. solvay.com The trifluoromethyl (-CF3) group is a common moiety used to impart fluorine content.

Influence on Polymer Thermal and Chemical Stability

While there is no specific information on polymers containing this compound, the influence of trifluoromethyl groups and sulfone linkages on polymer properties is well-documented for other materials.

The trifluoromethyl group is known to enhance the thermal stability of polymers. For instance, the introduction of silphenylenesiloxane units into poly[methyl(trifluoropropyl)siloxane] has been shown to improve its thermal stability, increasing the temperature for 5% mass loss by 63°C under a nitrogen atmosphere. thermofisher.com

Sulfone polymers, such as polysulfone (PSU) and polyphenylsulfone (PPSU), are known for their excellent chemical resistance to aqueous solutions of acids and bases. solvay.com However, their resistance can vary against organic solvents, with aromatic and chlorinated hydrocarbons often causing degradation. solvay.com

A hypothetical polymer incorporating this compound would be expected to exhibit some combination of these properties, but without experimental data, any specific claims would be purely speculative.

Development of Functional Materials

Application in High-Performance Coatings and Films

No research was found detailing the use of this compound in high-performance coatings or films. Generally, fluoropolymers are utilized in coatings for their protective properties and low surface energy. For example, perfluorocyclobutyl (PFCB) aryl ether polymers are used in optical fiber coatings due to their high thermal stability and processability. abebooks.com

Integration into Composites for Enhanced Properties

There is no available research on the integration of this compound into composites. The enhancement of composite properties is an active area of research, with various fillers and matrix materials being explored. For example, modifying natural fibers with other chemical compounds has been shown to improve the mechanical properties and water resistance of the resulting composites. holscot.com Similarly, the addition of fillers like graphene oxide to a polyethersulfone matrix can enhance the tensile and flexural properties of the composite.

Role in Electronic Materials Research

No specific role for this compound in electronic materials research has been identified in the available literature. The electronic properties of materials are a complex field of study, with research into materials like transition metal dichalcogenides (TMDs) showing potential for future electronic devices. utdallas.edu The development of polymer composites with tailored dielectric and ferroelectric properties is also an area of interest. researchgate.net Without any dedicated research, the potential electronic applications of materials containing this compound remain unknown.

Potential in Dielectric or Semiconductor Applications

There is currently no published research investigating the dielectric or semiconductor properties of this compound. While fluorinated polymers such as Polytetrafluoroethylene (PTFE) and Poly(vinylidenefluoride-co-trifluoroethylene) (P(VDF-TrFE)) are well-known for their dielectric applications, specific studies on this particular small molecule are absent from the scientific literature. researchgate.netmdpi.com The properties of the trifluoromethyl (−CF₃) and sulfone (−SO₂) groups can influence the electronic characteristics of a molecule, but without experimental data, any potential for dielectric or semiconductor applications remains purely speculative.

Contribution to Organic Light-Emitting Diodes (OLEDs) Research

A search of scholarly articles and patents shows no evidence of this compound being utilized or studied as a component in Organic Light-Emitting Diodes (OLEDs). Research in OLEDs often involves complex molecules designed for specific functions like host materials, emitters, or components in the transport layers. aps.org There is no indication that this compound has been considered or tested for any of these roles.

Energy Materials Exploration

Use in Electrolyte or Electrode Components